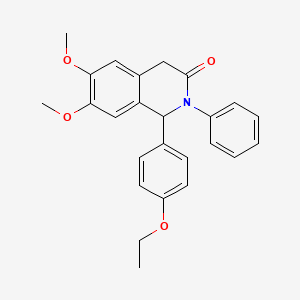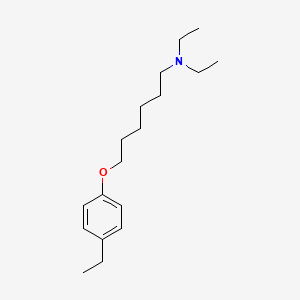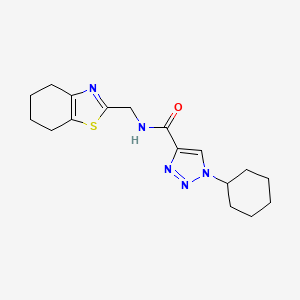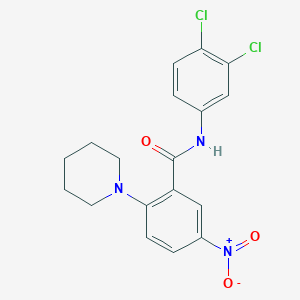![molecular formula C18H23NO B5216238 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol](/img/structure/B5216238.png)
2-[methyl(2-phenylpropyl)amino]-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[methyl(2-phenylpropyl)amino]-1-phenylethanol, also known as ephedrine, is a naturally occurring alkaloid found in plants of the Ephedra genus. It has been used for centuries in traditional Chinese medicine for the treatment of respiratory and other ailments. Ephedrine has also gained popularity as a performance-enhancing drug and weight-loss supplement due to its stimulant properties. In recent years, there has been growing interest in ephedrine's potential as a research tool in various scientific fields.
作用機序
Ephedrine works by stimulating the release of norepinephrine, a neurotransmitter that activates the sympathetic nervous system. This results in a variety of physiological effects, including increased heart rate, blood pressure, and respiratory rate. Ephedrine also acts as a bronchodilator, relaxing the smooth muscles in the airways and improving airflow.
Biochemical and Physiological Effects:
Ephedrine has a number of biochemical and physiological effects on the body. It increases the release of catecholamines, such as norepinephrine and epinephrine, from the adrenal gland. This leads to increased heart rate, blood pressure, and metabolic rate. Ephedrine also increases the release of dopamine, a neurotransmitter involved in reward and motivation, which may contribute to its stimulant properties.
実験室実験の利点と制限
Ephedrine has several advantages as a research tool. It is relatively inexpensive and easy to obtain, and its effects are well-studied and understood. However, 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol can be difficult to work with due to its stimulant properties, which can make it challenging to control for confounding variables in experiments. In addition, 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol's effects can be variable and dependent on factors such as dose, route of administration, and individual differences in metabolism.
将来の方向性
There are several potential future directions for research on 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol. One area of interest is its potential as a treatment for cognitive impairment and neurodegenerative diseases such as Alzheimer's. Ephedrine has been shown to improve cognitive function in animal models, and further research is needed to determine its potential for human use. Another area of interest is 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol's effects on exercise performance and muscle growth. While 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol has been banned as a performance-enhancing drug in many sports, there is still interest in its potential as a tool for muscle building and fat loss. Finally, 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol's potential as a research tool for studying the mechanisms of action of other drugs remains an area of ongoing investigation.
合成法
Ephedrine can be synthesized from the precursor compound benzaldehyde through a series of chemical reactions. One common method involves the reduction of benzaldehyde with sodium borohydride to produce phenyl-2-propanol. This compound is then reacted with methylamine and a reducing agent, such as lithium aluminum hydride, to yield 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol.
科学的研究の応用
Ephedrine has been used in scientific research for a variety of purposes. It has been investigated as a potential treatment for asthma, as it can relax the smooth muscles in the airways and improve breathing. Ephedrine has also been studied for its effects on the central nervous system, including its ability to increase alertness and improve cognitive function. In addition, 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol has been used as a tool in pharmacological research to study the mechanisms of action of other drugs.
特性
IUPAC Name |
2-[methyl(2-phenylpropyl)amino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15(16-9-5-3-6-10-16)13-19(2)14-18(20)17-11-7-4-8-12-17/h3-12,15,18,20H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKISNMZYDPWJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC(C1=CC=CC=C1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(2-phenylpropyl)amino]-1-phenylethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(benzylsulfonyl)propanamide](/img/structure/B5216156.png)


![methyl 4-(3-{[(1,3-benzodioxol-5-ylimino)(methylamino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5216177.png)
![N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)bis(2-chlorobenzamide)](/img/structure/B5216185.png)
![3-cyclohexyl-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5216199.png)

![{2-[2-(4-ethoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine hydrochloride](/img/structure/B5216210.png)

![2-iodo-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5216217.png)
![propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5216223.png)


![3-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5216267.png)